N-methyl-3-(1,3-thiazol-2-yl)benzylamine
Overview
Description
N-methyl-3-(1,3-thiazol-2-yl)benzylamine, also known as MTB, is a chemical compound that has gained attention in the scientific community for its potential use as a drug target. MTB is a benzylamine derivative that contains a thiazole ring, which makes it a unique compound with interesting properties.
Scientific Research Applications
Antitumor Activity
Compounds similar to N-methyl-3-(1,3-thiazol-2-yl)benzylamine have been extensively studied for their antitumor activities. Research indicates that benzothiazoles, including derivatives with N-acyl modifications, show potent and selective antitumor activity against various cancer cell lines. Metabolic transformations, such as N-acetylation and oxidation, play a crucial role in their mechanism of action, affecting drug uptake and biotransformation in sensitive cell lines. These findings suggest a novel avenue for cancer therapy, focusing on the synthesis and metabolic profiling of benzothiazole derivatives (Chua et al., 1999).
Catalytic Applications
Research into thiazolium-ion-based organic ionic liquids (OILs) demonstrates their effectiveness in promoting the benzoin condensation of benzaldehyde, highlighting a potential application in synthetic chemistry. These findings open up new possibilities for using N-methyl-3-(1,3-thiazol-2-yl)benzylamine derivatives as catalysts in organic reactions, providing an efficient pathway for synthesizing valuable compounds (Davis & Forrester, 1999).
Drug Discovery Building Blocks
Derivatives of N-methyl-3-(1,3-thiazol-2-yl)benzylamine have been explored as new building blocks in drug discovery. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives offers a versatile platform for developing compounds with various bioactivities. This approach enables the exploration of chemical space around potential drug candidates, paving the way for the discovery of new therapeutics (Durcik et al., 2020).
DNA-Binding Properties and Antioxidant Activity
Studies on silver(I) complexes containing V-shaped bis-benzimidazole ligands, including derivatives of N-methyl-3-(1,3-thiazol-2-yl)benzylamine, reveal significant DNA-binding properties and antioxidant activity. These complexes exhibit potential for development into therapeutic agents, leveraging their interaction with DNA and capacity to mitigate oxidative stress (Wu et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives, including those related to N-methyl-3-(1,3-thiazol-2-yl)benzylamine, have been identified as effective corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces and form protective layers makes them valuable in industrial applications, providing a sustainable solution to corrosion-related challenges (Hu et al., 2016).
properties
IUPAC Name |
N-methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-7,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPWZTYKCKBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594490 | |
Record name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(1,3-thiazol-2-yl)benzylamine | |
CAS RN |
892501-89-2 | |
Record name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.